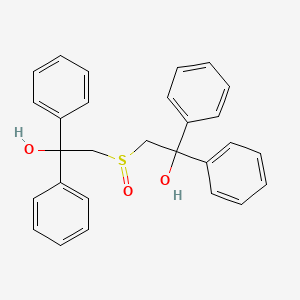
2,2'-Sulfinylbis(1,1-diphenylethan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Sulfinylbis(1,1-diphenylethan-1-ol) is a chemical compound with the molecular formula C28H26O3S It is characterized by the presence of a sulfinyl group (SO) linking two 1,1-diphenylethan-1-ol moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Sulfinylbis(1,1-diphenylethan-1-ol) typically involves the reaction of 1,1-diphenylethan-1-ol with a sulfinylating agent. One common method includes the use of sulfinyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of 2,2’-Sulfinylbis(1,1-diphenylethan-1-ol) may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Sulfinylbis(1,1-diphenylethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone (SO2) using oxidizing agents such as hydrogen peroxide (H2O2) or peracids.
Reduction: The sulfinyl group can be reduced to a sulfide (S) using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the corresponding sulfide derivative.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2,2’-Sulfinylbis(1,1-diphenylethan-1-ol) has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2’-Sulfinylbis(1,1-diphenylethan-1-ol) involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing the oxidative state of biological systems. Additionally, the hydroxyl groups can form hydrogen bonds with biomolecules, affecting their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Sulfonylbis(1,1-diphenylethan-1-ol): Similar structure but with a sulfone (SO2) group instead of a sulfinyl (SO) group.
1,1-Diphenylethan-1-ol: Lacks the sulfinyl group, making it less reactive in certain chemical reactions.
Uniqueness
2,2’-Sulfinylbis(1,1-diphenylethan-1-ol) is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
18738-55-1 |
|---|---|
Formule moléculaire |
C28H26O3S |
Poids moléculaire |
442.6 g/mol |
Nom IUPAC |
2-(2-hydroxy-2,2-diphenylethyl)sulfinyl-1,1-diphenylethanol |
InChI |
InChI=1S/C28H26O3S/c29-27(23-13-5-1-6-14-23,24-15-7-2-8-16-24)21-32(31)22-28(30,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,29-30H,21-22H2 |
Clé InChI |
UAIGPZLIDQCZEY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CS(=O)CC(C2=CC=CC=C2)(C3=CC=CC=C3)O)(C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















